

# Application Notes and Protocols for Measuring ADC Internalization and Payload Release

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# For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on a sequence of events: binding to a target antigen on the cell surface, internalization into the cell, and the subsequent release of its cytotoxic payload.[1][2] Quantifying the efficiency of each step is paramount for the rational design and selection of ADC candidates during drug development.[3] These application notes provide detailed protocols for key techniques used to measure ADC internalization and payload release.

# Part 1: Techniques for Measuring ADC Internalization

The internalization of an ADC following its binding to a cell surface receptor is the crucial first step for delivering the payload into the target cell.[4][5] The rate and extent of this process can significantly impact the therapeutic window of an ADC. Several methods are employed to quantify internalization, each with distinct advantages and limitations.[6][7]

## Fluorescence-Based Internalization Assays using pH-Sensitive Dyes

### Methodological & Application





Principle: This method utilizes pH-sensitive dyes, such as pHrodo<sup>™</sup>, that are non-fluorescent or weakly fluorescent at the neutral pH of the extracellular environment but exhibit a significant increase in fluorescence in the acidic environment of endosomes and lysosomes (pH 4.5-6.0). [8][9] By conjugating an ADC with a pH-sensitive dye, the internalization process can be monitored in real-time as the ADC traffics through the endocytic pathway, providing a direct measure of uptake.[10][11] This approach minimizes background fluorescence from non-internalized ADCs, eliminating the need for wash steps or quenching agents.[9][12]

Experimental Protocol: Live-Cell Imaging of ADC Internalization

#### • Cell Preparation:

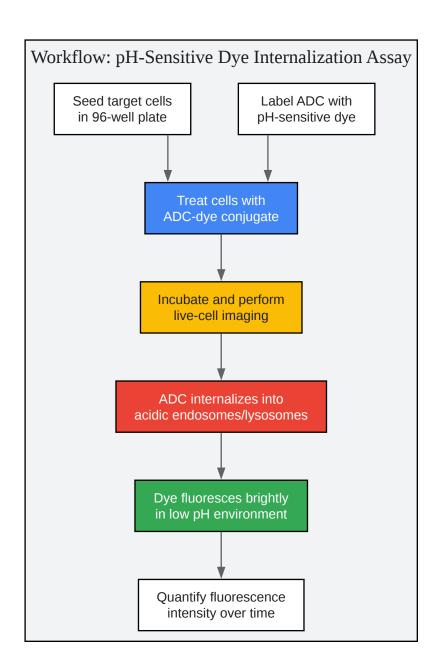
- Seed target cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000-20,000 cells per well.
- Incubate overnight at 37°C and 5% CO<sub>2</sub> to allow for cell adherence.
- ADC-Dye Conjugate Preparation:
  - Label the ADC with a pH-sensitive dye (e.g., pHrodo™ Red or Green) according to the manufacturer's protocol to create the ADC-pHrodo conjugate.
  - Determine the degree of labeling (DOL) using spectrophotometry.

#### Treatment:

- Prepare serial dilutions of the ADC-pHrodo conjugate in complete cell culture medium. A typical concentration range is 1-100 nM.
- Include an isotype control ADC labeled with the same dye to assess non-specific uptake.
- Carefully remove the medium from the cell plate and add 100 μL of the ADC-pHrodo dilutions to the respective wells.
- Live-Cell Imaging and Analysis:
  - Place the plate in a live-cell imaging system (e.g., Incucyte® S3 or EVOS M7000)
     equipped with an environmental chamber (37°C, 5% CO<sub>2</sub>).[8]



- Acquire images at regular intervals (e.g., every 30-60 minutes) for up to 24-48 hours using appropriate fluorescence channels.
- Quantify the total fluorescence intensity per cell or per well over time using the instrument's analysis software. The increase in fluorescence directly correlates with the amount of internalized ADC.



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Caption: Workflow for quantifying ADC internalization using pH-sensitive dyes.



## **Quench-Based Internalization Assays**

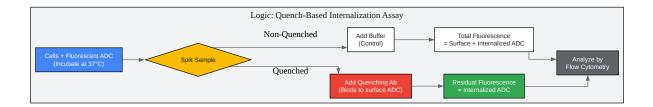
Principle: This technique distinguishes between cell-surface-bound and internalized ADCs by using a quenching agent. The ADC is first labeled with a fluorescent dye (e.g., Alexa Fluor™ 488). After allowing the ADC to bind to and internalize into cells, a membrane-impermeable quenching antibody (e.g., anti-Alexa Fluor 488 antibody) is added.[8][9] This antibody binds to and quenches the fluorescence of any labeled ADC remaining on the cell surface. The residual fluorescence, which comes only from the internalized, protected ADC, can then be quantified by flow cytometry or microscopy.[9][13]

Experimental Protocol: Flow Cytometry Analysis of ADC Internalization

- Cell Preparation:
  - Harvest cells and adjust the concentration to  $1 \times 10^6$  cells/mL in ice-cold FACS buffer (PBS with 1% BSA).
- ADC Labeling and Incubation:
  - Label the ADC with a fluorescent dye (e.g., Alexa Fluor™ 488) as per the manufacturer's protocol.
  - Incubate cells with the fluorescently labeled ADC (e.g., at 10 µg/mL) for 30-60 minutes on ice to allow binding but prevent internalization.
  - Wash the cells twice with cold FACS buffer to remove unbound ADC.
- Internalization Step:
  - Resuspend the cells in pre-warmed complete culture medium and transfer them to a 37°C incubator to initiate internalization.
  - Prepare parallel samples to be kept on ice as a non-internalizing control.
  - At various time points (e.g., 0, 30, 60, 120 minutes), transfer aliquots of the cell suspension back to ice to stop internalization.
- Quenching and Analysis:



- For each time point, split the sample into two tubes.
- To one tube, add a quenching antibody (e.g., anti-Alexa Fluor 488) at a concentration sufficient to quench surface fluorescence (typically 10-20 μg/mL). This is the "quenched" sample.
- To the other tube, add an equivalent volume of FACS buffer. This is the "non-quenched" sample.
- Incubate all tubes on ice for 30 minutes in the dark.
- Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
- Data Calculation:
  - Percent internalization at each time point is calculated as: (MFI of quenched sample / MFI of non-quenched sample) x 100%.



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Caption: Logical diagram of a quench-based assay to measure ADC internalization.

## **Comparison of Internalization Assay Techniques**



Technique	Principle	Primary Readout	Throughp ut	Key Advantag es	Key Limitation s	Required Equipmen t
pH- Sensitive Dyes	Fluorescen ce activation in acidic endosome s/lysosome s.[9]	Fluorescen ce intensity.	High	No-wash, real-time kinetics, high signal-to-noise.	Dye conjugatio n may alter ADC properties; signal is pathway- dependent.	Live-cell imaging system or plate reader.
Quench- Based Assays	Quenching of surface fluorescenc e to isolate internalized signal.[8]	Fluorescen ce intensity.	Medium- High	Direct quantificati on of internalized vs. surface- bound ADC.[9]	Requires wash steps; potential for incomplete quenching.	Flow cytometer or fluorescenc e microscope
Radiolabeli ng	Tracking of a radiolabele d ADC or payload.	Radioactivi ty (counts per minute).	Low	High sensitivity; allows for in vivo biodistributi on studies. [16][17]	Requires handling of radioactive materials; complex workflow.	Scintillation counter, gamma counter, PET/SPEC T scanner.

# Part 2: Techniques for Measuring ADC Payload Release

Following internalization, the ADC is trafficked to lysosomes, where the linker is cleaved and the cytotoxic payload is released to exert its therapeutic effect.[18][19][20] Measuring the rate and extent of payload release is essential for understanding an ADC's mechanism of action and optimizing linker chemistry.[21][22]



# Mass Spectrometry-Based Quantification of Released Payload

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[23][24] This method offers high sensitivity and specificity for directly measuring the concentration of the released payload and its metabolites in cell lysates or tissue homogenates.[25] It is a label-free approach that provides absolute quantification.[26][27]

Experimental Protocol: LC-MS/MS Quantification of Payload from Cell Lysates

- Cell Culture and Treatment:
  - Plate cells in a 6-well plate and grow to ~80-90% confluency.
  - Treat cells with the ADC at a relevant concentration (e.g., 100 nM) for various time points (e.g., 4, 24, 48 hours).
- Cell Lysis and Sample Preparation:
  - Wash cells twice with ice-cold PBS to remove extracellular ADC.
  - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  - Collect the lysate and determine the total protein concentration using a BCA assay for normalization.
- Payload Extraction:
  - To 100 μL of cell lysate, add 300 μL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the payload is ideal).
  - Vortex vigorously for 1 minute to precipitate proteins.
  - Centrifuge at >12,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.







 $\circ$  Reconstitute the sample in 100  $\mu L$  of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

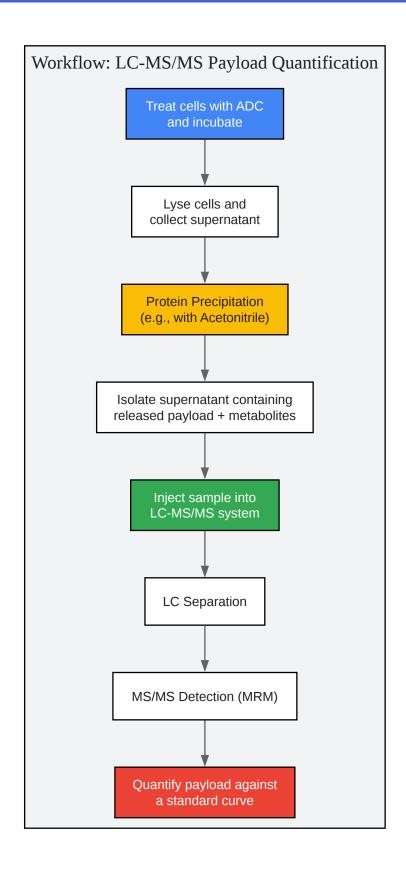
#### LC-MS/MS Analysis:

- Inject the reconstituted sample onto an LC-MS/MS system.
- Liquid Chromatography: Use a C18 column to separate the payload from other cellular components.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[28] Define specific precursor-to-product ion transitions for the payload and the internal standard to ensure specificity and sensitivity.

#### · Quantification:

- Generate a standard curve by spiking known concentrations of the payload into lysate from untreated cells and processing them alongside the samples.
- Quantify the payload concentration in the samples by comparing the peak area ratio (payload/internal standard) to the standard curve. Normalize the result to the total protein concentration of the lysate.





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Caption: Workflow for quantifying released ADC payload via LC-MS/MS.



## In Vitro Enzymatic Release Assays

Principle: For ADCs with linkers designed to be cleaved by specific lysosomal enzymes (e.g., Val-Cit linkers cleaved by Cathepsin B), in vitro assays can be used to assess linker stability and release kinetics.[20][29] In this assay, the ADC is incubated with purified lysosomal enzymes or lysosomal fractions, and the release of the payload is monitored over time, typically by LC-MS or HPLC.[30][31] This method helps to confirm the intended cleavage mechanism.

Experimental Protocol: Cathepsin B-Mediated Payload Release

- Reagent Preparation:
  - Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT).
  - $\circ\,$  Reconstitute purified human Cathepsin B enzyme to a stock concentration of 1  $\mu\text{M}$  in assay buffer.
- Reaction Setup:
  - $\circ$  In a microcentrifuge tube, combine the ADC (final concentration 10  $\mu$ M) and Cathepsin B (final concentration 0.1  $\mu$ M) in the assay buffer.
  - Prepare a control reaction without Cathepsin B to assess non-enzymatic linker hydrolysis.
  - Incubate the reactions at 37°C.
- Time-Course Sampling:
  - At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from the reaction mixture.
  - Immediately quench the enzymatic reaction by adding 3 volumes of cold acetonitrile.
- Sample Analysis:
  - Process the quenched samples as described in the LC-MS/MS protocol (Section 2.1, steps 3-5) to precipitate the enzyme and remaining ADC.



- Analyze the supernatant to quantify the concentration of the released payload.
- Data Analysis:
  - Plot the concentration of the released payload versus time to determine the release kinetics.

## **Comparison of Payload Release Assay Techniques**



Technique	Principle	Primary Readout	Throughp ut	Key Advantag es	Key Limitation s	Required Equipmen t
LC-MS/MS	Direct detection and quantificati on of payload and metabolites based on mass-to- charge ratio.[28] [33]	Concentrati on (e.g., ng/mL).	Medium	High sensitivity and specificity; absolute, label-free quantificati on; can identify metabolites .[23][25]	Requires specialized equipment and expertise; lower throughput.	LC-MS/MS system.
In Vitro Enzymatic Assays	Measuring payload release after incubation with specific enzymes (e.g., Cathepsin B).[29][34]	Concentrati on (via LC- MS or HPLC).	Medium	Directly assesses the intended cleavage mechanism ; controlled environme nt.[30]	May not fully replicate the complex lysosomal environme nt.	Incubator, HPLC or LC-MS/MS system.
Fluorogeni c Probes	Use of probes that fluoresce upon linker cleavage (e.g., FRET-based	Fluorescen ce intensity.	High	Enables real-time monitoring in live cells; high throughput. [36][37]	Probe may alter ADC properties; indirect measurem ent of payload release.	Fluorescen ce microscope or plate reader.



	linkers). [21][35]					
Radiolabeli ng	Tracking the distribution of a radiolabele d payload after cleavage from the ADC.[38]	Radioactivi ty.	Low	Very high sensitivity; suitable for in vivo tissue distribution studies.[39]	Indirect measurem ent of release; requires handling of radioactive materials.	Scintillation counter, gamma counter.

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